Cas no 477503-79-0 (N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide)
Il composto N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide è una molecola organica complessa che combina un nucleo benzoxazolico con un gruppo carbossammidico legato a un tiofene clorurato. La sua struttura ibrida conferisce proprietà chimiche distintive, tra cui una buona stabilità termica e reattività selettiva. Il gruppo benzoxazolico contribuisce alla rigidità strutturale, mentre il tiofene clorurato può favorire interazioni elettrofile in sintesi avanzate. Questo composto è particolarmente utile in ambito farmaceutico e nella ricerca di materiali funzionali, grazie alla sua capacità di fungere da intermedio versatile per derivati eterociclici. La presenza del cloro migliora la solubilità in solventi organici polari, facilitando ulteriori modifiche chimiche.

477503-79-0 structure
Nome del prodotto:N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide
N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide
- N-(4-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide
- 2-Thiophenecarboxamide, N-[4-(2-benzoxazolyl)phenyl]-5-chloro-
- Oprea1_667859
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide
- 477503-79-0
- F0817-0192
- AKOS024600631
-
- Inchi: 1S/C18H11ClN2O2S/c19-16-10-9-15(24-16)17(22)20-12-7-5-11(6-8-12)18-21-13-3-1-2-4-14(13)23-18/h1-10H,(H,20,22)
- Chiave InChI: CCFRPLWRBAJKAC-UHFFFAOYSA-N
- Sorrisi: C1(C(NC2=CC=C(C3=NC4=CC=CC=C4O3)C=C2)=O)SC(Cl)=CC=1
Proprietà calcolate
- Massa esatta: 354.0229765g/mol
- Massa monoisotopica: 354.0229765g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.4Ų
- XLogP3: 5.2
Proprietà sperimentali
- Densità: 1.447±0.06 g/cm3(Predicted)
- Punto di ebollizione: 431.4±40.0 °C(Predicted)
- pka: 11.48±0.70(Predicted)
N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0817-0192-2μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-30mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-20μmol |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-3mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-100mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-1mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-15mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-4mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-50mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0817-0192-20mg |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide |
477503-79-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide Letteratura correlata
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
477503-79-0 (N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide) Prodotti correlati
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
